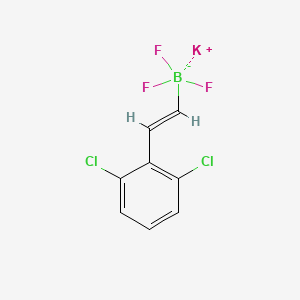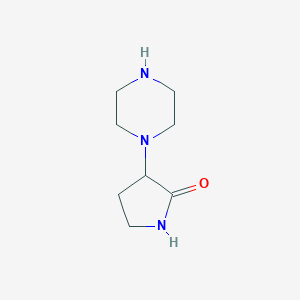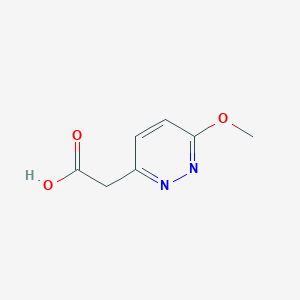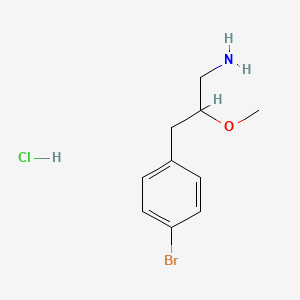
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride is an organic compound that features a bromophenyl group attached to a methoxypropanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methoxypropan-1-amine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methoxypropan-1-amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary or tertiary amines.
科学的研究の応用
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Bromophenylamine: Similar structure but lacks the methoxy group.
2-Methoxypropan-1-amine: Similar backbone but lacks the bromophenyl group.
3-(4-Chlorophenyl)-2-methoxypropan-1-amine hydrochloride: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both the bromophenyl and methoxy groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.
特性
分子式 |
C10H15BrClNO |
|---|---|
分子量 |
280.59 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-13-10(7-12)6-8-2-4-9(11)5-3-8;/h2-5,10H,6-7,12H2,1H3;1H |
InChIキー |
OZWCSSCSWYNOTR-UHFFFAOYSA-N |
正規SMILES |
COC(CC1=CC=C(C=C1)Br)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
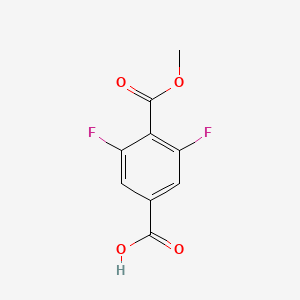
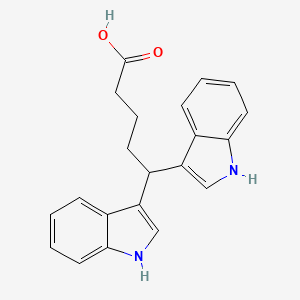
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
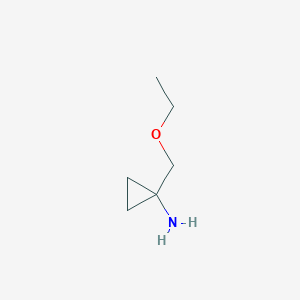


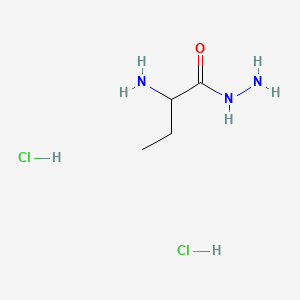
amine hydrochloride](/img/structure/B13466472.png)
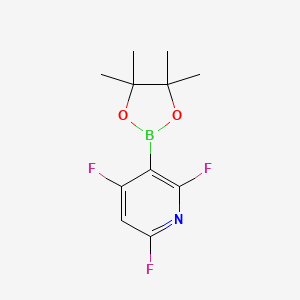
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
